molecular formula C6H15NO2 B097292 4-Aminobutyraldehyde dimethyl acetal CAS No. 19060-15-2

4-Aminobutyraldehyde dimethyl acetal

Cat. No.: B097292
CAS No.: 19060-15-2
M. Wt: 133.19 g/mol
InChI Key: XOCHQQQPVSQATN-UHFFFAOYSA-N
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Description

4-Aminobutyraldehyde dimethyl acetal is a bifunctional synthetic intermediate of significant value in organic and medicinal chemistry research, primarily due to its protected aldehyde and primary amine functionalities . Its key application is in the synthesis of the pineal hormone melatonin, where it reacts with 4-methoxyphenylhydrazine hydrochloride and acetic anhydride . The compound also serves as a crucial building block in the preparation of various alkaloids, including ficuseptine, juliprosine, and juliprosopine . Beyond its synthetic utility, the compound is of biochemical interest as the acetal derivative of 4-aminobutyraldehyde (ABAL), which is a metabolite in polyamine catabolism in plants. ABAL is oxidized by aminoaldehyde dehydrogenases (AMADHs) to gamma-aminobutyric acid (GABA), a process relevant to studies on stress responses and the production of osmoprotectants . Researchers leverage this compound for its role in constructing complex nitrogen-containing structures, making it a versatile reagent for exploring new synthetic pathways and developing potential pharmaceutical agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19060-15-2

Molecular Formula

C6H15NO2

Molecular Weight

133.19 g/mol

IUPAC Name

3,3-dimethoxybutan-1-amine

InChI

InChI=1S/C6H15NO2/c1-6(8-2,9-3)4-5-7/h4-5,7H2,1-3H3

InChI Key

XOCHQQQPVSQATN-UHFFFAOYSA-N

SMILES

COC(CCCN)OC

Canonical SMILES

CC(CCN)(OC)OC

Other CAS No.

19060-15-2

Pictograms

Corrosive; Irritant

Origin of Product

United States

Synthetic Methodologies for 4 Aminobutyraldehyde Dimethyl Acetal and Its Derivatives

Direct Acetalization Approaches

Direct acetalization is a fundamental method for protecting aldehyde functionalities. In the context of 4-aminobutyraldehyde dimethyl acetal (B89532) synthesis, this approach typically involves the acid-catalyzed reaction of a suitable aldehyde precursor with methanol (B129727). Due to the inherent instability of 4-aminobutyraldehyde, precursors where the amino group is protected or is yet to be introduced are commonly used. wikipedia.org

The formation of the dimethyl acetal is efficiently accomplished through acid-catalyzed methanolysis. In one pathway, a crude mixture of phthalimido aldehydes, containing the desired 4-(phthalimido)butyraldehyde, is dissolved in methanol in the presence of a catalytic amount of concentrated sulfuric acid. epo.org The phthalimide (B116566) group serves as a protecting group for the primary amine, preventing side reactions during the acetalization of the aldehyde.

Another strategy involves the acetalization of a halogenated precursor. For instance, 4-chlorobutyraldehyde can be generated in situ and subsequently reacted with methanol and a catalytic amount of sulfuric acid to yield 4-chlorobutanal (B1267710) dimethyl acetal. asianpubs.org This intermediate can then be converted to the final amino acetal in a subsequent step.

The efficiency of the acid-catalyzed acetalization is dependent on the reaction conditions. For the conversion of crude phthalimido aldehydes to the corresponding dimethyl acetal, the reaction is typically stirred overnight, followed by neutralization with a base like sodium hydroxide. epo.org This process has been reported to achieve a high yield of 95.5%. epo.org

In the synthesis of 4-chlorobutanal dimethyl acetal, concentrated sulfuric acid is added dropwise to a solution of the aldehyde precursor in methanol, with the temperature maintained at 25-30 °C under vigorous stirring. asianpubs.org The reaction is allowed to proceed for 3 hours to ensure complete conversion. asianpubs.org The subsequent conversion of this chloro-acetal to 4-(N,N-dimethylamino)butanal dimethyl acetal by displacement with dimethyl amine is achieved by warming the reaction mixture to 50 °C for 3 hours. asianpubs.org

Table 1: Conditions for Acid-Catalyzed Acetalization

Precursor Catalyst Solvent Reaction Time Yield
Phthalimido aldehydes Conc. H₂SO₄ Methanol Overnight 95.5% epo.org

Grignard Reagent-Mediated Syntheses

An alternative synthetic route utilizes Grignard reagents, which are powerful tools for forming carbon-carbon bonds. This methodology involves the formation of an organomagnesium intermediate from an amino-substituted halide, followed by its reaction with an orthoformate.

This process begins with the reaction of a 3-(N,N-disubstitutedamino)propyl halide (where the halide is typically chlorine or bromine) with magnesium metal in a suitable solvent. google.com This reaction generates the corresponding Grignard reagent, 3-(N,N-disubstitutedamino)propylmagnesium halide. google.com The presence of the amino group in the halide requires careful control of reaction conditions to prevent quenching of the highly reactive organomagnesium compound.

The newly formed Grignard reagent is then reacted with a trialkyl orthoformate, such as trimethyl orthoformate or triethyl orthoformate. google.commdpi.com The orthoformate serves as a one-carbon electrophile, and its reaction with the nucleophilic Grignard reagent leads to the formation of the desired 4-(N,N-disubstitutedamino)butyraldehyde acetal. google.com The final product is isolated after filtration and distillation of the reaction mixture. google.com This method provides a direct route to the carbon skeleton of the target molecule.

Multi-Step Conversions from Alternative Starting Materials

Several multi-step synthetic sequences have been developed, starting from readily available chemical feedstocks. These routes offer flexibility and can be adapted for large-scale production.

One such process starts from the sodium salt of 4-chloro-1-hydroxy butane (B89635) sulphonic acid. asianpubs.org This commercially available material is first converted in situ to 4-chlorobutyraldehyde under alkaline conditions. Without isolation, this intermediate undergoes acid-catalyzed acetalization with methanol to form 4-chlorobutanal dimethyl acetal. The final step involves the displacement of the chloride with an amine, such as dimethylamine, to furnish the target 4-(N,N-dimethylamino)butanal dimethyl acetal in good yield. asianpubs.org

Another versatile approach begins with cyanopropionaldehyde dimethyl acetal. prepchem.com In this synthesis, the nitrile functionality is reduced to a primary amine. This reduction is carried out using Raney nickel as a catalyst under a hydrogen atmosphere. This catalytic hydrogenation proceeds efficiently, providing 4-aminobutyraldehyde dimethyl acetal in a 77.5% yield. prepchem.com

A third pathway involves the hydroformylation of a protected allylamine (B125299) derivative. epo.org The synthesis starts with the protection of allyl chloride as N-allylphthalimide. This intermediate is then subjected to hydroformylation, which introduces a formyl group and creates a mixture of regioisomeric phthalimido aldehydes. This mixture is then subjected to acid-catalyzed acetalization with methanol to form the dimethyl acetals. The final step is the deprotection of the phthalimide group to release the primary amine, yielding this compound. epo.org

Table 2: Overview of Multi-Step Synthetic Routes

Starting Material Key Intermediates Key Reactions Final Product Yield
Sodium salt of 4-chloro-1-hydroxy butane sulphonic acid asianpubs.org 4-Chlorobutyraldehyde, 4-Chlorobutanal dimethyl acetal Acetalization, Nucleophilic substitution Good yield (not quantified) asianpubs.org
Cyanopropionaldehyde dimethyl acetal prepchem.com N/A Catalytic hydrogenation (Raney Ni/H₂) 77.5% prepchem.com

Strategies Involving Halogenated Butyraldehyde (B50154) Precursors

A prevalent and effective strategy for the synthesis of this compound involves the use of halogenated butyraldehyde precursors, most commonly 4-chlorobutyraldehyde dimethyl acetal. This intermediate serves as a key building block, allowing for the introduction of the amino group through nucleophilic substitution.

One well-documented method begins with the in situ generation of 4-chlorobutyraldehyde from the commercially available sodium salt of 4-chloro-1-hydroxy butane sulfonic acid. This is followed by acetalization with methanol in the presence of an acid catalyst, such as sulfuric acid, to yield 4-chlorobutyraldehyde dimethyl acetal. The subsequent displacement of the chloride with an amine, for instance, aqueous dimethylamine, furnishes the desired 4-(N,N-dimethylamino)butanal dimethyl acetal. This two-stage process has been shown to be efficient, with high yields reported. asianpubs.org

Another approach starts from 4-chloro-1-butanol, which undergoes oxidation to 4-chlorobutyraldehyde. This intermediate is then subjected to acetalization and subsequent aminolysis to produce 4-(N,N-dimethylamino)-butyraldehyde dimethyl acetal. A key advantage of this process is the ability to proceed through the three steps without the need for purification of the intermediates, making it suitable for industrial-scale production. google.com

The Gabriel synthesis represents a classic method for the formation of primary amines from alkyl halides. masterorganicchemistry.comthermofisher.com In the context of this compound synthesis, this would involve the reaction of a halogenated butyraldehyde dimethyl acetal with potassium phthalimide. The resulting N-alkylated phthalimide can then be cleaved, typically using hydrazine, to release the primary amine. thermofisher.com This method is particularly useful for preventing over-alkylation, a common side reaction when using ammonia (B1221849) for amination. masterorganicchemistry.com A patent describes a process that utilizes a phthalimide-protected amine in the synthesis of amino dialkoxy compounds, which aligns with the principles of the Gabriel synthesis. epo.org

The following table summarizes a selection of synthetic strategies involving halogenated precursors:

Starting MaterialKey ReagentsProductYieldReference
Sodium salt of 4-chloro-1-hydroxy butane sulfonic acid1. Na2CO3, CH2Cl2 2. Methanol, H2SO4 3. Aqueous dimethylamine4-(N,N-Dimethylamino)butanal dimethyl acetal84% (for amination step) asianpubs.org
4-Chloro-1-butanol1. Oxidant (e.g., sodium hypochlorite) 2. Methanol, H2SO4 3. Aqueous dimethylamine4-(N,N-Dimethylamino)-butyraldehyde dimethyl acetal>95% purity google.com
N-alkenylphthalimide1. Hydroformylation 2. Alcohol, Acid catalyst 3. Deprotection (e.g., hydrazine)4-Aminobutyraldehyde dialkyl acetalNot specified epo.org

Mannich Reactions and Subsequent Reduction Methodologies

The Mannich reaction is a powerful three-component condensation reaction that forms a carbon-carbon bond and introduces an aminoalkyl group. wikipedia.orgtaylorandfrancis.com This reaction typically involves an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine. taylorandfrancis.com The resulting product is a β-amino carbonyl compound known as a Mannich base. wikipedia.org

In the context of synthesizing derivatives of this compound, a notable application of the Mannich reaction starts with propynal diethyl acetal. This starting material undergoes a Mannich reaction with a disubstituted amine and formaldehyde. The resulting intermediate is then subjected to a complete reduction to yield the corresponding 4-(N,N-disubstituted-amino)butyraldehyde acetal. asianpubs.org While effective, this route can present challenges on a commercial scale, including the difficulty in preparing the starting acetal and the need for high-pressure hydrogenation. asianpubs.org

The general mechanism of the Mannich reaction begins with the formation of an iminium ion from the amine and the aldehyde. The active hydrogen compound, in its enol form, then acts as a nucleophile, attacking the iminium ion to form the Mannich base. wikipedia.org The versatility of the Mannich reaction has led to its widespread use in the synthesis of various biologically active compounds and natural products. nih.gov

The following table outlines a synthetic approach utilizing the Mannich reaction:

Starting MaterialKey ReagentsIntermediateFinal ProductKey ConsiderationsReference
Propynal diethyl acetalDisubstituted diamine, FormaldehydeMannich base4-(N,N-Dimethylamino)butyraldehyde acetal derivativeDifficult starting material preparation, high-pressure hydrogenation asianpubs.org

Chemical Reactivity and Mechanistic Investigations of 4 Aminobutyraldehyde Dimethyl Acetal

Hydrolytic Transformations of the Acetal (B89532) Functionality

The acetal group of 4-aminobutyraldehyde dimethyl acetal serves as a protecting group for the aldehyde functionality. Its stability is pH-dependent, being relatively stable under neutral to strongly basic conditions but susceptible to hydrolysis under acidic conditions to regenerate the parent aldehyde.

Acid-Catalyzed Hydrolysis Pathways to 4-Aminobutyraldehyde

The acid-catalyzed hydrolysis of this compound to 4-aminobutyraldehyde proceeds via a well-established multi-step mechanism, commonly referred to as an A-1 (acid-catalyzed, unimolecular) mechanism. This pathway is characterized by the formation of a key resonance-stabilized oxocarbenium ion intermediate.

The mechanistic steps are as follows:

Protonation: The reaction is initiated by the protonation of one of the methoxy (B1213986) group's oxygen atoms by an acid catalyst (H₃O⁺), converting the methoxy group into a good leaving group (methanol).

Formation of Oxocarbenium Ion: The protonated methoxy group departs as a molecule of methanol (B129727). The departure is assisted by the lone pair of electrons on the adjacent oxygen atom, which forms a double bond with the carbon, resulting in a resonance-stabilized oxocarbenium ion. This step is typically the rate-determining step of the hydrolysis process.

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the electrophilic carbon of the oxocarbenium ion.

Deprotonation: A proton is transferred from the newly added oxonium ion to a base (e.g., water), yielding a hemiacetal intermediate.

Repeat of Sequence: The second methoxy group of the hemiacetal is then protonated, which subsequently leaves as another molecule of methanol, again forming an oxocarbenium-like intermediate (a protonated aldehyde).

Final Deprotonation: Finally, deprotonation of the protonated aldehyde by a base regenerates the acid catalyst and yields the final product, 4-aminobutyraldehyde.

Due to the reversibility of the reaction, the hydrolysis is typically driven to completion by using a large excess of water.

Analysis of Intramolecular Assistance Effects in Acetal Hydrolysis

The presence of the terminal primary amine in this compound introduces the possibility of intramolecular catalysis, or neighboring group participation (NGP), in the hydrolysis of the acetal. wikipedia.org In such a scenario, the rate of hydrolysis would be accelerated compared to a similar acetal lacking the amino group.

The proposed mechanism for this anchimeric assistance involves the following:

The lone pair of electrons on the nitrogen atom of the amine acts as an internal nucleophile.

This nucleophile can attack the electrophilic acetal carbon, displacing one of the methoxy groups to form a cyclic intermediate, such as a five-membered tetrahydropyrrolium ion.

This cyclic intermediate is often more susceptible to hydrolysis than the original open-chain acetal.

When NGP is operative, it typically leads to a significant increase in the reaction rate. wikipedia.org For instance, the hydrolysis of methylthioacetaldehyde diethyl acetal is markedly faster than structurally similar acetals without the methylthio group, indicating assistance from the sulfur atom. While specific kinetic studies detailing the rate enhancement for this compound are not extensively documented in readily available literature, the principle of NGP by heteroatom lone pairs is well-established. wikipedia.org Studies on other acyclic acetals have shown that nearby participating groups, such as acyloxy groups, can accelerate the rate of ionization, supporting the plausibility of such an effect from the amino group in this molecule. nih.gov

Nucleophilic Reactivity of the Amine Moiety

The primary amine group in this compound is a potent nucleophile, enabling a variety of chemical transformations that are crucial for its role as a synthetic intermediate.

Condensation Reactions with Carbonyl Compounds

Primary amines readily undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. The reaction of this compound with a carbonyl compound proceeds through a two-step mechanism:

Nucleophilic Addition: The amine nitrogen attacks the electrophilic carbonyl carbon, leading to a zwitterionic tetrahedral intermediate.

Dehydration: This intermediate, often called a carbinolamine, is unstable and subsequently eliminates a molecule of water to form the stable C=N double bond of the imine.

This reaction is generally reversible and can be catalyzed by either acid or base. The formation of the Schiff base is a cornerstone of its utility in more complex syntheses, such as the Fischer indole (B1671886) synthesis.

Derivatization via Nucleophilic Substitution Reactions

The nucleophilic amine can be readily derivatized through reactions with electrophilic partners, such as acylating and alkylating agents.

A prominent example is the acylation of the amine with acetic anhydride. This reaction is a key initial step in a one-pot synthesis of melatonin. tandfonline.comsci-hub.se In this process, the amine nitrogen attacks one of the carbonyl carbons of acetic anhydride, leading to the displacement of an acetate (B1210297) ion and the formation of N-(4,4-dimethoxybutyl)acetamide. This acetylated intermediate is then reacted directly with 4-methoxyphenylhydrazine in a subsequent Fischer indole synthesis without being isolated. sci-hub.se

Table 1: Derivatization Reactions in Melatonin Synthesis

This acylation is crucial as the acetylated intermediate demonstrates greater facility in the subsequent indole ring formation compared to the non-acetylated amine. sci-hub.se

Electrophilic Behavior of the Acetal-Protected Aldehyde

A primary function of converting an aldehyde to an acetal is to mask its inherent electrophilicity. The carbonyl carbon of an aldehyde is electrophilic due to the polarization of the C=O double bond. In this compound, this electrophilic character is quenched.

The central carbon of the acetal group is bonded to two oxygen atoms via single bonds and is sp³ hybridized. Unlike the sp² hybridized carbonyl carbon, it lacks a π-bond that can accept electrons, rendering it significantly less susceptible to nucleophilic attack. Therefore, the acetal group itself does not exhibit electrophilic behavior under typical conditions, particularly in neutral or basic media. This stability allows nucleophilic reactions to be carried out on other parts of the molecule—such as the amine moiety—without interference from the aldehyde.

The electrophilic nature of the aldehyde is only restored upon the acid-catalyzed hydrolysis of the acetal, as described in section 3.1.1. This "deprotection" step regenerates the carbonyl group, which can then participate in characteristic electrophilic reactions, such as nucleophilic additions.

Table of Compounds Mentioned

Kinetic and Thermodynamic Analyses of Key Transformations

Consequently, the following discussion is based on the established principles of reaction mechanisms in which this compound is known to participate as a key intermediate. The analysis remains qualitative in nature, focusing on the expected kinetic and thermodynamic characteristics of these transformations.

One of the significant applications of this compound is in the synthesis of heterocyclic compounds. For instance, it is a precursor in the formation of substituted indoles and other related structures. The reactivity of the acetal is centered around the primary amine and the masked aldehyde functionality.

In acidic conditions, the dimethyl acetal can undergo hydrolysis to generate the corresponding 4-aminobutyraldehyde. This hydrolysis is a reversible equilibrium-driven process. The kinetics of acetal hydrolysis are typically acid-catalyzed, with the rate being dependent on the concentration of the acid catalyst and the stability of the carbocation intermediate formed upon the departure of a methoxy group.

A key transformation involving the unmasked 4-aminobutyraldehyde is its participation in intramolecular cyclization reactions to form a cyclic imine. This intramolecular reaction is often kinetically favored due to the proximity of the reacting amino and aldehyde groups, a phenomenon known as the Thorpe-Ingold effect. The thermodynamic stability of the resulting five-membered cyclic imine also drives this process.

While specific experimental data for this compound is limited, the general kinetic and thermodynamic profiles for these types of reactions are well-established. The table below summarizes the expected qualitative kinetic and thermodynamic characteristics for the key transformations of this compound.

TransformationKey Mechanistic StepsExpected Kinetic FactorsExpected Thermodynamic Factors
Acetal Hydrolysis 1. Protonation of an oxygen atom. 2. Loss of methanol to form a carbocation intermediate. 3. Nucleophilic attack by water. 4. Deprotonation to form the hemiacetal. 5. Repetition of steps for the second methoxy group to yield the aldehyde.- Rate is dependent on acid concentration. - Formation of the carbocation is often the rate-determining step.- Generally a thermodynamically controlled equilibrium. - The position of the equilibrium depends on the concentration of water.
Intramolecular Cyclization 1. Nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde. 2. Formation of a hemiaminal intermediate. 3. Dehydration to form the cyclic imine.- Kinetically favored due to intramolecular nature (proximity of reacting groups). - The rate of dehydration can be acid or base-catalyzed.- Formation of a stable five-membered ring is thermodynamically favorable. - The release of a small molecule (water) contributes to a positive entropy change.

It is important to emphasize that the values and specific rate-determining steps for these transformations would require dedicated experimental studies. Computational chemistry could also provide valuable theoretical insights into the reaction energy profiles, transition state geometries, and thermodynamic stabilities of the intermediates and products involved in the reactions of this compound. The absence of such detailed published data highlights a potential area for future research in the field of physical organic chemistry.

Applications of 4 Aminobutyraldehyde Dimethyl Acetal in Advanced Organic Synthesis

Synthesis of Diverse Nitrogen-Containing Heterocyclic Compounds

The dual reactivity of 4-aminobutyraldehyde dimethyl acetal (B89532) makes it an ideal precursor for the synthesis of various nitrogen-containing heterocycles. The primary amine can act as a nucleophile or participate in condensation reactions, while the latent aldehyde functionality can be unmasked under acidic conditions to undergo cyclization or other transformations.

Indole (B1671886) and Tryptamine (B22526) Frameworks, including Triptan Derivatives

A significant application of 4-aminobutyraldehyde dimethyl acetal and its derivatives lies in the construction of the indole nucleus, a core structure in many biologically active compounds. The Fischer indole synthesis, a classic method for indole formation, has been adapted to utilize this acetal, particularly in the synthesis of tryptamine derivatives.

The Fischer indole synthesis involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. researchgate.net In the context of tryptamine synthesis, a substituted phenylhydrazine is reacted with this compound. The acidic medium facilitates both the hydrolysis of the acetal to the corresponding aldehyde and the subsequent cyclization to form the indole ring.

This methodology has been particularly instrumental in the industrial synthesis of the triptan class of anti-migraine drugs. For instance, key intermediates for drugs like sumatriptan (B127528), zolmitriptan, and rizatriptan are synthesized using N,N-dimethylated derivatives of this compound. nih.gov The general scheme involves the condensation of a suitably substituted phenylhydrazine with the N,N-dimethylamino butyraldehyde (B50154) acetal to generate the corresponding tryptamine core.

Triptan DrugPhenylhydrazine PrecursorResulting Tryptamine Intermediate
Sumatriptan4-Hydrazino-N-methylbenzenemethanesulfonamide3-(2-Aminoethyl)-N-methyl-1H-indole-5-methanesulfonamide
Zolmitriptan4-Hydrazinobenzonitrile4-(3-(2-Aminoethyl)-1H-indol-5-yl)benzonitrile
NaratriptanN-Methyl-N'-phenyl-hydrazineN-Methyl-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Table 1: Examples of Triptan Synthesis Intermediates Derived from this compound Derivatives

Pyrroline and Pyrrolidinone Scaffold Construction

The carbon backbone of this compound is ideally suited for the construction of five-membered nitrogen heterocycles such as pyrrolines and pyrrolidinones. The intramolecular cyclization of derivatives of 4-aminobutanal (B194337) is a key strategy for forming the pyrrolidine ring. researchgate.net

Under acidic conditions, the acetal can be hydrolyzed to the aldehyde, which can then undergo an intramolecular imination with the primary amine to form a cyclic iminium ion. This intermediate can be trapped by nucleophiles or reduced to yield substituted pyrrolidines. This reactivity is central to the synthesis of 2-substituted pyrrolidines. researchgate.net

While direct synthesis of unsubstituted pyrroline from this compound is less commonly detailed, its derivatives are pivotal. For instance, N-substituted 4-aminobutanal derivatives can undergo acid-catalyzed cascade reactions with aromatic nucleophiles to furnish 2-arylpyrrolidines. researchgate.net

The synthesis of pyrrolidinones, which are lactams of 4-aminobutanoic acid, can be envisioned through the oxidation of the aldehyde functionality to a carboxylic acid, followed by intramolecular amide bond formation. While direct routes from the dimethyl acetal are not extensively documented, the closely related γ-aminobutyric acid (GABA) is the direct precursor to 2-pyrrolidinone, indicating the synthetic potential of the 4-aminobutanal scaffold for accessing this structural motif.

Analogs of Proline and Other Cyclic Amino Acids

Proline, a unique cyclic amino acid, and its analogs are crucial components in peptides and peptidomimetics, influencing their conformation and biological activity. The synthesis of proline analogs often involves the cyclization of a linear precursor containing both an amine and a carboxylic acid or its synthetic equivalent.

This compound can serve as a precursor to such linear synthons. For instance, oxidation of the aldehyde moiety to a carboxylic acid would yield a γ-amino acid derivative. Subsequent functionalization and cyclization can lead to various substituted proline analogs. While the direct conversion of this compound to proline is not a standard method, its carbon framework is a viable starting point for the synthesis of more complex, non-proteinogenic cyclic amino acids. The synthesis of these specialized amino acids is a significant area of research in medicinal chemistry. nih.govresearchgate.net

Preparation of Complex Biologically Active Molecules

Beyond its utility in constructing fundamental heterocyclic scaffolds, this compound is a key starting material in the total synthesis of several complex and biologically important natural products and pharmaceuticals.

Melatonin and Related Indolic Compounds

Melatonin, a neurohormone known for its role in regulating circadian rhythms, is an indole-containing compound. Its synthesis can be achieved using this compound. In a well-established synthetic route, 4-methoxyphenylhydrazine hydrochloride is reacted with this compound in a Fischer indole synthesis, followed by N-acetylation, to yield melatonin. fishersci.ca This process efficiently constructs the tryptamine core of the melatonin molecule.

Reactant 1Reactant 2Key ReactionProduct
4-Methoxyphenylhydrazine hydrochlorideThis compoundFischer Indole Synthesis5-Methoxytryptamine
5-MethoxytryptamineAcetic anhydrideN-AcetylationMelatonin

Table 2: Synthesis of Melatonin using this compound

Alkaloid Syntheses, including Ficuseptine, Juliprosine, and Juliprosopine

A notable application of this compound is in the biomimetic synthesis of certain alkaloids. A biomimetic approach seeks to mimic the biosynthetic pathways that occur in nature. The alkaloids ficuseptine, juliprosine, and juliprosopine, which possess a 2,3-dihydro-1H-indolizinium core, have been synthesized using this strategy. fishersci.canih.gov

The synthesis involves a biomimetic intramolecular Chichibabin pyridine synthesis. In this reaction, two molecules of an appropriate aldehyde are condensed with one molecule of this compound in acetic acid at elevated temperatures. nih.gov This one-pot reaction efficiently constructs the complex indolizinium scaffold of these alkaloids. For example, the reaction of two equivalents of 4-methoxyphenylacetaldehyde with 4-aminobutanal dimethyl acetal directly yields ficuseptine. nih.gov This approach provides a convergent and efficient route to these complex natural products.

Precursor in Polymer Modification and Functionalization

This compound is a valuable bifunctional molecule utilized in polymer chemistry to introduce primary amine functionalities onto polymer backbones and surfaces. Its unique structure, featuring a protected aldehyde (the dimethyl acetal) and a terminal primary amine, allows for sequential or selective reactions. This enables the tailored modification of polymers to create specialized materials with enhanced properties for a variety of advanced applications. The acetal group serves as a latent aldehyde, which can be deprotected under acidic conditions to reveal a reactive carbonyl group, while the primary amine offers a nucleophilic site for various coupling reactions.

Polyvinyl alcohol (PVA) is a water-soluble, biocompatible polymer with a simple structure rich in hydroxyl groups. These hydroxyl groups are prime targets for chemical modification, allowing for the alteration of PVA's physical and chemical properties. The reaction of PVA with this compound is an effective method for introducing pendant primary amine groups onto the polymer backbone, leading to the creation of amino-functionalized polyvinyl acetals.

The derivatization process typically involves the acid-catalyzed acetalization of the hydroxyl groups of PVA with an aminoaldehyde dialkyl acetal. google.com In this reaction, two adjacent hydroxyl groups on the PVA chain react with the dimethyl acetal of 4-aminobutyraldehyde to form a cyclic acetal, thereby covalently linking the aminobutyl side chain to the polymer. The reaction is generally carried out in a suitable solvent in the presence of an acid catalyst, such as p-toluenesulfonic acid. cdp-innovation.com

The degree of acetalization, which refers to the percentage of hydroxyl groups that have been converted to acetal linkages, can be controlled by adjusting the reaction conditions, such as the stoichiometry of the reactants, temperature, and reaction time. google.com A patent describing this process suggests that the degree of acetalization can range from 1 to 80 mol%. google.com The resulting amino-functionalized PVA is a specialized material with a range of potential applications stemming from the introduction of the primary amine groups. These amino groups can serve as reactive sites for further chemical modifications, such as the grafting of bioactive molecules, crosslinking to form hydrogels, or for altering the surface properties of the polymer. For instance, such modified PVA can exhibit improved adhesion to various substrates, a property that is particularly useful in the formulation of printing inks and coatings. google.com

The successful derivatization of PVA with this compound can be confirmed through various analytical techniques. Fourier-transform infrared (FTIR) spectroscopy would show the appearance of new peaks corresponding to the C-N stretching vibrations of the amine group and the C-O-C stretching of the newly formed acetal ring, along with a decrease in the broad O-H stretching band of the parent PVA. Nuclear magnetic resonance (NMR) spectroscopy is also a powerful tool for characterization, with the appearance of new signals in the 1H NMR spectrum corresponding to the protons of the aminobutyl side chain and the acetal methine proton. cdp-innovation.comrsc.org

Table 1: Representative Spectroscopic Data for PVA Derivatization
Analytical TechniqueObserved Changes Upon DerivatizationReference Signals (Illustrative)
FTIR SpectroscopyAppearance of C-N stretching vibrations, decrease in broad O-H band.~1100-1200 cm⁻¹ (C-N stretch), ~3200-3500 cm⁻¹ (O-H stretch reduction).
¹H NMR SpectroscopyAppearance of new peaks for the aminobutyl side chain and the acetal methine proton.~4.5-5.0 ppm (acetal CH), ~2.5-3.0 ppm (-CH₂-NH₂), ~1.5-2.0 ppm (-CH₂-CH₂-).

Beyond the derivatization of polyvinyl alcohol, this compound is a versatile precursor for a broader range of polymer grafting and surface chemistry applications. The primary amine group of the molecule allows it to be grafted onto various polymer surfaces and backbones through a variety of chemical reactions. This "grafting-to" approach is a powerful strategy for modifying the surface properties of materials to enhance biocompatibility, improve adhesion, or introduce specific functionalities for sensing and separation applications.

For instance, polymers containing electrophilic groups such as epoxides, isocyanates, or activated esters can be readily functionalized by reaction with the primary amine of this compound. This results in a polymer surface decorated with protected aldehyde groups. Subsequent deprotection of the acetal under mild acidic conditions uncovers the aldehyde functionality, which can then be used for further bioconjugation or material fabrication. This two-step functionalization strategy offers a high degree of control over the surface chemistry.

In the field of biomaterials, the introduction of primary amines onto a polymer surface is a common strategy to improve cell adhesion and biocompatibility. Surfaces functionalized with this compound could be used to create platforms for tissue engineering. The primary amine can also be used as an anchor point for the covalent attachment of biomolecules such as peptides, proteins, or enzymes.

Furthermore, the compound can be utilized in the synthesis of polymer brushes, where polymer chains are tethered to a surface. The primary amine can act as an initiator or a coupling site for growing polymer chains from the surface, a technique known as "grafting-from." This method allows for the creation of dense layers of polymers on a surface, which can dramatically alter its properties, such as wettability and lubricity.

The table below summarizes potential polymer grafting and surface chemistry applications for this compound, along with the relevant reactive groups on the polymer and the resulting functionalized material.

Table 2: Polymer Grafting and Surface Chemistry Applications
Polymer with Reactive GroupReaction with this compoundResulting Functionalized PolymerPotential Application
Epoxy-functionalized polymerRing-opening of the epoxide by the primary amine.Polymer with pendant aminodiol and protected aldehyde.Adhesion promotion, biocompatible coatings.
Isocyanate-functionalized polymerFormation of a urea linkage.Polymer with pendant urea linkage and protected aldehyde.Biomolecule immobilization, smart surfaces.
Polymer with carboxylic acid groups (activated)Amide bond formation.Polymer with pendant amide linkage and protected aldehyde.Drug delivery systems, functional membranes.

Biochemical and Metabolic Intermediacy of 4 Aminobutyraldehyde Generated from the Acetal

Role as an Intermediate in Polyamine Metabolism

Polyamines are ubiquitous polycationic molecules essential for cell growth, differentiation, and proliferation. wikipedia.org The catabolism of polyamines is a tightly regulated process that generates biologically active molecules, including 4-aminobutyraldehyde.

The primary route for the formation of 4-aminobutyraldehyde is through the oxidative deamination of putrescine, a diamine precursor for the synthesis of higher polyamines like spermidine (B129725) and spermine. nih.govnih.gov This reaction is catalyzed by copper-containing amine oxidases, specifically diamine oxidase (DAO), and in some contexts, by monoamine oxidase B (MAO-B). researchgate.netnih.gov These enzymes convert putrescine into 4-aminobutanal (B194337), ammonia (B1221849), and hydrogen peroxide. nih.gov The enzymatic oxidation of putrescine is a crucial step in polyamine catabolism, leading to the production of this key aldehyde intermediate. nih.gov

EnzymeSubstrateProductCellular Location
Diamine Oxidase (DAO)Putrescine4-Aminobutyraldehyde, NH₃, H₂O₂Primarily extracellular, peroxisomes
Monoamine Oxidase B (MAO-B)Putrescine4-AminobutyraldehydeOuter mitochondrial membrane

As a reactive aldehyde, 4-aminobutyraldehyde must be efficiently metabolized to prevent cellular toxicity. frontiersin.org Aldehydes can readily form adducts with proteins and nucleic acids, leading to cellular damage. The maintenance of low intracellular aldehyde concentrations, or homeostasis, is critical for cellular health. nih.gov The primary mechanism for the detoxification of 4-aminobutyraldehyde is its oxidation to a less reactive carboxylic acid, a reaction catalyzed by aldehyde dehydrogenases (ALDHs). researchgate.netnih.gov

The ALDH superfamily of enzymes plays a vital role in metabolizing a wide array of endogenous and exogenous aldehydes. researchgate.netnih.gov Specifically, certain ALDH isozymes, such as ALDH9A1 (also known as 4-aminobutyraldehyde dehydrogenase or ABALDH), exhibit high affinity for 4-aminobutyraldehyde and efficiently convert it to GABA. nih.govresearchgate.net This enzymatic conversion is a key detoxification pathway, preventing the accumulation of the reactive aldehyde and contributing to the cellular pool of GABA. frontiersin.orgresearchgate.net In some organisms, other ALDH families, like ALDH10, are also implicated in the oxidation of aminoaldehydes derived from polyamine degradation. frontiersin.org

Significance in Gamma-Aminobutyric Acid (GABA) Biosynthesis Pathways

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. While the principal pathway for GABA synthesis is the decarboxylation of glutamate (B1630785), alternative routes involving 4-aminobutyraldehyde provide an important contribution, particularly in specific tissues and under certain physiological conditions. nih.gov

The direct conversion of 4-aminobutyraldehyde to GABA is an oxidation reaction catalyzed by NAD(P)+-dependent aldehyde dehydrogenases. researchgate.net As mentioned previously, 4-aminobutyraldehyde dehydrogenase (AMADH or ALDH9A1) is a key enzyme in this process. nih.govfrontiersin.org This enzyme utilizes NAD+ as a cofactor to catalyze the irreversible oxidation of the aldehyde group of 4-aminobutyraldehyde to a carboxyl group, thereby forming GABA. researchgate.net Studies have demonstrated that peripherally administered 4-aminobutyraldehyde can cross the blood-brain barrier and is rapidly converted to GABA in the brain, highlighting the in vivo significance of this pathway.

EnzymeSubstrateProductCofactor
4-Aminobutyraldehyde Dehydrogenase (AMADH/ALDH9A1)4-AminobutyraldehydeGamma-Aminobutyric Acid (GABA)NAD+

The pathway from putrescine to GABA via 4-aminobutyraldehyde represents a significant alternative to the primary glutamate-dependent GABA shunt. frontiersin.org This polyamine degradation pathway can supplement the neuronal GABA pool. While considered a minor pathway for GABA synthesis in the brain under normal conditions, its role may become more prominent in specific contexts or brain regions. researchgate.net For instance, this pathway has been shown to be active even when the primary GABA synthesis enzyme, glutamate decarboxylase (GAD), is inhibited. researchgate.net This suggests its potential as a compensatory mechanism for GABA production.

Structural Equilibrium and Cyclization to 1-Pyrroline (B1209420)

In aqueous solution, 4-aminobutyraldehyde exists in equilibrium with its cyclic imine form, Δ¹-pyrroline. This spontaneous intramolecular cyclization occurs due to the reaction between the terminal amino group and the aldehyde group. nih.gov This equilibrium is a characteristic feature of the chemistry of 4-aminobutyraldehyde. The cyclization to 1-pyrroline is a reversible process, and both forms can be interconverted. The enzymatic conversion to GABA can proceed from the open-chain aldehyde form. frontiersin.org

Tautomeric Forms in Aqueous Solutions

In aqueous solutions, 4-aminobutyraldehyde exists in a complex equilibrium involving several tautomeric forms. This structural diversity is largely dependent on the pH of the solution. Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in identifying the different species present in this equilibrium. clockss.org

At a pH range of 0 to 13, aqueous solutions of 4-aminobutyraldehyde have been shown to contain protonated and hydrated amino aldehydes in equilibrium with pyrrolines and pyrrolinium salts. researchgate.net The primary equilibrium involves a ring-chain tautomerism, where the open-chain aldehyde form cyclizes to form Δ¹-pyrroline. clockss.orgnih.gov

The main species identified in this equilibrium are:

4-Aminobutyraldehyde (open-chain form): The linear aldehyde.

Δ¹-Pyrroline (cyclic imine form): Formed by the intramolecular condensation of the amino group and the aldehyde group. clockss.orgnih.gov

Protonated forms: At lower pH, the amino group and the imine can be protonated, forming the corresponding ammonium (B1175870) and pyrrolinium ions. clockss.org

Hydrated form: The aldehyde group can also be hydrated in aqueous solution. clockss.org

An equilibrium is established between the monomeric Δ¹-pyrroline and a trimeric form in basic solutions (pH 7-13). clockss.org The interconversion between these tautomers is a dynamic process, with the relative concentrations of each species being pH-dependent. clockss.org

Table 1: Tautomeric and Equilibrium Forms of 4-Aminobutyraldehyde in Aqueous Solution clockss.org

Form Chemical Structure pH Condition
4-Aminobutyraldehyde (Aldehyde) Open-chain Acidic to Neutral
Hydrated Aldehyde Open-chain Acidic to Neutral
Δ¹-Pyrroline (Imine) Cyclic Neutral to Basic
Pyrrolinium Ion Cyclic Acidic

Relevance to Biosynthesis of Aroma Compounds, such as 2-Acetyl-1-pyrroline (B57270)

4-Aminobutyraldehyde is a crucial precursor in the non-enzymatic biosynthesis of the potent aroma compound 2-acetyl-1-pyrroline (2AP), which is responsible for the characteristic popcorn-like scent of fragrant rice and other foods. nih.govopensciencepublications.comresearchgate.net The biosynthesis of 2AP from 4-aminobutyraldehyde proceeds through its cyclic tautomer, Δ¹-pyrroline. nih.gov

The accumulation of 4-aminobutyraldehyde is a key step in this pathway. This accumulation is often the result of a loss of function of the enzyme betaine (B1666868) aldehyde dehydrogenase 2 (BADH2). nih.govresearchgate.net In organisms with a functional BADH2 enzyme, 4-aminobutyraldehyde is oxidized to gamma-aminobutyric acid (GABA). nih.gov However, in fragrant rice varieties, a mutation in the BADH2 gene leads to a non-functional enzyme. researchgate.net

This lack of BADH2 activity results in the accumulation of 4-aminobutyraldehyde, which then spontaneously cyclizes to form Δ¹-pyrroline. nih.gov Subsequently, Δ¹-pyrroline reacts non-enzymatically with methylglyoxal, a product of sugar degradation, to form 2-acetyl-1-pyrroline. nih.gov Therefore, the metabolic fate of 4-aminobutyraldehyde is a critical determinant of fragrance in these plants.

Involvement in L-Carnitine Biosynthesis

While 4-aminobutyraldehyde is structurally related to an intermediate in L-carnitine biosynthesis, it is important to distinguish it from the actual precursor. The direct aldehyde intermediate in the L-carnitine pathway is 4-N-trimethylaminobutyraldehyde. wikipedia.orgmdpi.com

Relationship to 4-N-Trimethylaminobutyraldehyde

L-carnitine is biosynthesized from the amino acid lysine (B10760008). figshare.comnih.gov A series of enzymatic reactions modifies the lysine side chain. A key step in this pathway is the aldolytic cleavage of 3-hydroxy-Nε-trimethyllysine, which yields glycine (B1666218) and 4-N-trimethylaminobutyraldehyde (TMABA). wikipedia.orgmdpi.com TMABA is structurally similar to 4-aminobutyraldehyde, with the key difference being the trimethylation of the nitrogen atom. This trimethyl group originates from the methylation of lysine earlier in the pathway. figshare.comnih.gov

Activity of Aldehyde Dehydrogenases in Carnitine Metabolic Routes

The conversion of 4-N-trimethylaminobutyraldehyde to the next intermediate in the L-carnitine pathway, γ-butyrobetaine, is catalyzed by the enzyme 4-N-trimethylaminobutyraldehyde dehydrogenase (TMABA-DH), also known as ALDH9A1. wikipedia.orguniprot.orgwikipedia.org This NAD⁺-dependent enzyme carries out the irreversible oxidation of the aldehyde to a carboxylic acid. uniprot.orghmdb.ca

TMABA-DH exhibits high efficiency for its primary substrate, 4-N-trimethylaminobutyraldehyde. uniprot.org While it can oxidize a broad range of other aldehydes, including 4-aminobutyraldehyde, it does so with lower efficiency. uniprot.org The optimal pH for the activity of human ALDH9A1 with 4-aminobutyraldehyde as a substrate is approximately 7.5, whereas with other substrates like propionaldehyde, the optimum pH is around 9.4. uniprot.org

The kinetic properties of TMABA-DH have been characterized in various organisms. For instance, the enzyme purified from Pseudomonas sp. 13CM has a Km value of 7.4 µM for 4-N-trimethylaminobutyraldehyde. tandfonline.com This high affinity underscores its specific role in the L-carnitine biosynthetic pathway.

Table 2: Comparison of Aldehyde Dehydrogenase (ALDH9A1) Activity with Different Substrates uniprot.orgtandfonline.com

Substrate Enzyme Km Value Optimal pH
4-N-Trimethylaminobutyraldehyde TMABA-DH (Pseudomonas sp.) 7.4 µM 10.0
4-Aminobutyraldehyde Human ALDH9A1 Not specified ~7.5

Table 3: List of Compounds

Compound Name
2-Acetyl-1-pyrroline
3-hydroxy-Nε-trimethyllysine
4-Aminobutyraldehyde
4-Aminobutyraldehyde dimethyl acetal (B89532)
4-N-Trimethylaminobutyraldehyde
Betaine aldehyde
Gamma-aminobutyric acid
Gamma-butyrobetaine
Glycine
L-Carnitine
Lysine
Methylglyoxal
Propionaldehyde

Future Research Directions and Emerging Applications

Development of Novel Stereoselective Synthetic Approaches

While 4-Aminobutyraldehyde dimethyl acetal (B89532) is an achiral molecule, its strategic importance often lies in its role as a precursor to chiral molecules, particularly substituted pyrrolidines and piperidines which are core structures in many pharmaceuticals. Future research is trending towards the development of synthetic methods that can install chirality efficiently.

One promising area is the use of chiral auxiliaries attached to the nitrogen atom of the 4-aminobutyraldehyde scaffold. These auxiliaries can direct the stereochemical outcome of subsequent reactions. For instance, the use of tert-butanesulfinamide has been demonstrated to enable the asymmetric synthesis of 2-substituted pyrrolidines from derivatives of the title compound with good diastereoselectivity. psu.edu Future work could expand the library of chiral auxiliaries to fine-tune stereocontrol and improve yields for a wider range of substrates.

Further research could focus on developing catalytic enantioselective methods to directly functionalize the molecule or its derivatives. This could involve chiral catalysts that differentiate between enantiotopic faces of intermediates, such as imines formed from the aldehyde group. baranlab.org The development of organocatalytic or transition-metal-catalyzed reactions that create stereocenters adjacent to the nitrogen or along the carbon backbone would represent a significant step forward.

Table 1: Example of Diastereoselective Synthesis using a Derivative

Reactant 1 (Chiral Sulfinamide) Reactant 2 (Grignard Reagent) Diastereomeric Ratio (d.r.) Reference
N-tert-butanesulfinyl imine of benzaldehyde 2-(2-bromoethyl)-1,3-dioxane derived Grignard 89:11 psu.edu

Exploration of Catalytic Asymmetric Reactions Involving the Compound

The involvement of 4-Aminobutyraldehyde dimethyl acetal in the total synthesis of complex, biologically active molecules like the anticancer marine natural products portimine A and B highlights its value. baranlab.org In such syntheses, it is often used to introduce a nitrogen-containing four-carbon chain which later participates in crucial cyclization reactions.

Future exploration in this domain will likely focus on catalytic asymmetric reactions where the compound is a key substrate. For example, developing catalytic asymmetric additions to the imine formed between 4-aminobutyraldehyde (generated in situ) and a chiral amine could provide a direct route to enantiomerically enriched products. Similarly, catalytic hydrogenation or transfer hydrogenation of such imines using chiral catalysts, like those based on Ruthenium or Iridium, could yield valuable chiral amines.

Another avenue involves leveraging the compound in multicomponent reactions. Designing novel, stereoselective Passerini or Ugi reactions where this compound serves as the amine or aldehyde component could rapidly generate molecular complexity and libraries of chiral compounds for biological screening.

Advanced Spectroscopic and Computational Characterization of Reaction Intermediates

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and designing new ones. The formation of key intermediates, such as the imine derived from the reaction of this compound with p-anisaldehyde, has been monitored using Nuclear Magnetic Resonance (NMR) spectroscopy. baranlab.org Mechanistic studies on the formation of pyrrolines from its derivatives have also employed deuterated reagents to probe the reaction pathway. psu.edu

Future research should move towards more advanced, in-situ spectroscopic techniques like ReactIR (FTIR) and Raman spectroscopy to obtain real-time kinetic and structural data on transient intermediates without the need for isolation. These methods can provide invaluable insights into reaction pathways, catalyst behavior, and the formation of byproducts.

Complementing these experimental techniques, computational chemistry offers a powerful tool for characterizing intermediates. Density Functional Theory (DFT) calculations can be used to model transition state energies, predict reaction outcomes, and elucidate the origins of stereoselectivity. lookchem.com Applying these computational tools to reactions involving this compound will enable a more rational design of catalysts and reaction conditions for improved efficiency and selectivity.

Unexplored Applications in Material Science and Advanced Manufacturing

The ability of this compound to functionalize polymers has opened up significant applications in material science. Its reaction with poly(vinyl alcohol) (PVOH) creates amine-functional polymers that act as effective wet and dry strength additives for paper, particularly in the recycling industry. google.comgoogle.comepo.org This modification enhances the polymer's substantivity to cellulose (B213188) fibers. epo.org These functionalized PVOH polymers have also been developed into crosslinked hydrogels for biomedical applications, such as lung volume reduction therapy. google.com

Emerging applications are leveraging this chemistry for more advanced materials:

Controlled-Release Packaging: Hydrophobically modified PVOH films, using reagents including this compound, are being developed for water-soluble packages (e.g., for detergents) that dissolve under specific conditions, such as the rinse cycle of a washing machine. i.moscowgoogle.com

Coatings and Resins: The compound has been used to modify alkyd resins, creating materials for coating compositions that feature high solids content and low viscosity, which is environmentally and economically advantageous. googleapis.com

Future research in this area is ripe with opportunity. The amine-functionalized polymers could be explored as components in 3D printing inks and resins, where the amine groups can facilitate cross-linking or impart specific surface properties. google.comgoogle.com Further unexplored avenues include their use in advanced textiles for moisture-wicking or antimicrobial properties, or as chelating agents for heavy metal removal in water treatment applications.

Table 2: Known Material Science Applications

Application Area Base Polymer Function of Acetal Resulting Property Reference(s)
Paper Manufacturing Poly(vinyl alcohol) Amine functionalization Increased wet/dry strength google.comepo.org
Biomedical Poly(vinyl alcohol) Amine functionalization for cross-linking Biocompatible hydrogels google.com
Coatings Alkyd Resins Acetal modification High solids, low viscosity googleapis.com
Smart Packaging Poly(vinyl alcohol) Hydrophobic modification Controlled solubility i.moscowgoogle.com

Deeper Elucidation of its Biochemical Roles and Enzymatic Transformations

Currently, this compound is primarily recognized as a synthetic intermediate for producing biologically active molecules, rather than possessing intrinsic biochemical activity itself. It serves as a crucial building block in the synthesis of the hormone melatonin, anti-migraine drugs like sumatriptan (B127528) and zolmitriptan, and complex natural products with anticancer properties. baranlab.orglookchem.comgoogle.com It is also used to construct ligands designed to interact with biological targets like DNA G-quadruplexes, which are relevant in cancer research. nih.govresearchgate.net

The future in this field lies in exploring potential, yet unconfirmed, biological roles. Given its structure as a protected form of 4-aminobutanal (B194337), a metabolite of GABA, it is conceivable that it could interact with metabolic pathways related to this key neurotransmitter. Research could investigate whether it can be hydrolyzed in vivo and subsequently influence GABAergic systems.

A particularly exciting frontier is the use of enzymatic transformations. While no natural enzymes are known to act on this specific acetal, the field of biocatalysis offers the potential to engineer enzymes (e.g., transaminases, oxidoreductases) that could accept it as a substrate. Such engineered enzymes could be used in green, highly selective synthetic routes to produce chiral amines or other valuable pharmaceutical precursors. This would merge synthetic chemistry with biotechnology, paving the way for more sustainable and efficient manufacturing processes for complex, biologically active molecules.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.